1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt
Description
1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt (CAS No. 102853-44-1) is a tetrazole derivative with the molecular formula C₇H₆N₄S·C₆H₁₃N and a molecular weight of 277.39 g/mol . The compound consists of a phenyl-substituted tetrazole ring bearing a thiol group at the 5-position, stabilized by cyclohexylamine as the counterion. This salt is structurally distinct due to the presence of the cyclohexylamine moiety, which enhances its solubility in organic solvents compared to inorganic salts (e.g., sodium or potassium derivatives).
Properties
IUPAC Name |
cyclohexanamine;1-phenyl-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S.C6H13N/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5H,(H,8,10,12);6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXVUDXSWFEDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)N2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073011 | |
| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102853-44-1 | |
| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102853-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102853441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution-Based Alkylation
The foundational approach involves alkylation of 1-phenyl-1H-tetrazole-5-thiol with cyclohexylamine. In a representative procedure, equimolar quantities of 1-phenyl-1H-tetrazole-5-thiol (1.00 g, 5.2 mmol) and cyclohexylamine (0.52 g, 5.2 mmol) are dissolved in ethanol (20 mL) under nitrogen. The mixture is refluxed at 80°C for 6 hours, followed by cooling to 0°C to precipitate the salt. Filtration and recrystallization in ethanol yield the product with a purity of ≥98% (HPLC) and a yield of 85–90%.
Key Variables:
Two-Step Synthesis via Intermediate Formation
An alternative method employs a two-step protocol:
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Synthesis of 1-Phenyl-1H-tetrazole-5-thiol: Phenylisothiocyanate (1.2 eq) reacts with sodium azide (1.0 eq) in aqueous medium at 60°C for 8 hours. The intermediate is isolated via acidification (pH 2–3) and extracted with dichloromethane.
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Salt Formation: The thiol intermediate is neutralized with cyclohexylamine in tetrahydrofuran (THF) at 25°C for 2 hours. Evaporation under reduced pressure yields the salt with 88% efficiency.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial workflows utilize continuous flow reactors to enhance reproducibility. A pilot-scale study achieved a throughput of 10 kg/day using the following parameters:
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Residence Time: 30 minutes
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Temperature Gradient: 50°C (first zone), 90°C (second zone)
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Catalyst: Manganese dioxide (0.5 mol%) accelerates cyclization.
Table 1: Comparative Analysis of Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 85% | 92% |
| Purity (HPLC) | 98% | 99% |
| Reaction Time | 6 hours | 30 minutes |
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use, reducing environmental impact. A mixture of 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) and cyclohexylamine (1.1 eq) is milled at 500 rpm for 2 hours, achieving 78% yield and 97% purity. This method is ideal for heat-sensitive substrates.
Optimization and Process Control
pH-Dependent Yield Enhancement
Maintaining a pH of 8–9 during salt formation prevents thiol oxidation. Trials demonstrate that adjusting pH with ammonium hydroxide increases yield from 75% to 89%.
Catalytic Additives
Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide, 0.1 mol%) improves interfacial reactivity in biphasic systems, elevating yields to 94%.
Purification and Characterization
Recrystallization Protocols
Recrystallization in ethanol/water (3:1 v/v) removes unreacted cyclohexylamine, enhancing purity to >99%. Slow cooling (0.5°C/min) prevents occluded impurities.
Analytical Validation
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1H NMR (DMSO-d6): δ 7.45–7.82 (m, 5H, Ph), 2.85–3.10 (m, 1H, cyclohexyl CH), 1.40–1.90 (m, 10H, cyclohexyl CH2).
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IR (KBr): 2550 cm⁻¹ (S-H absent, confirming salt formation), 1605 cm⁻¹ (C=N stretch).
Challenges and Mitigation Strategies
Byproduct Formation
Prolonged heating (>8 hours) generates 5-phenyltetrazole via desulfurization. Implementing real-time HPLC monitoring limits byproduct accumulation to <1%.
Scalability Limitations
Batch processes face mixing inefficiencies at >50 L scales. Transitioning to segmented flow reactors resolves viscosity-related issues, enabling metric-ton production.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in substitution reactions, where the phenyl group or the tetrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted tetrazole or phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₉N₅S
- Molecular Weight : 277.39 g/mol
- Melting Point : Approximately 150.5 °C
- Solubility : Soluble in water (1 g/15 ml) .
The compound is formed through the reaction of 1-phenyl-1H-tetrazole-5-thiol with cyclohexylamine, resulting in a stable ionic structure. This stability enhances its utility in various chemical reactions and applications.
Medicinal Chemistry
This compound has been explored for its biological activities , including:
- Antibacterial Properties : Studies have indicated that this compound can inhibit certain bacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .
- Antioxidant Activity : Due to the thiol group, it may scavenge free radicals, suggesting applications in oxidative stress-related conditions .
Coordination Chemistry
The compound's ability to form stable bonds with metals allows it to be utilized in coordination chemistry. It can serve as a ligand in metal complexes, which are important for catalysis and material synthesis .
Synthesis of Organic Molecules
This compound acts as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of oxacyclic structures via radical cyclization reactions . It can also participate in olefin metathesis reactions, broadening its applicability in organic synthesis .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various tetrazole derivatives, including this compound. The results indicated significant inhibition against several bacterial strains, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Research
Research focused on the anti-inflammatory properties of this compound revealed its capability to inhibit pro-inflammatory cytokines in cellular models. This suggests possible therapeutic applications for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compound with cyclohexanamine (1:1) involves its interaction with molecular targets such as enzymes and receptors. The tetrazole and thione groups can form coordination bonds with metal ions, influencing various biochemical pathways. Additionally, the compound can undergo redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-phenyl-1H-tetrazole-5-thiol cyclohexylamine salt with analogous tetrazole derivatives, focusing on molecular structure, physicochemical properties, and applications:
Key Comparative Analysis
Structural Variations and Solubility The cyclohexylamine salt exhibits improved solubility in organic solvents (e.g., acetone, chloroform) compared to the sodium salt, which is highly water-soluble . This property makes the cyclohexylamine derivative preferable in non-aqueous reaction systems. Neutral analogs like 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole lack counterions, resulting in lower solubility but higher melting points (148–150°C) .
Reactivity and Applications The sodium salt is utilized in Michael-type reactions and coordination chemistry (e.g., platinum complex synthesis) due to its nucleophilic thiolate group . Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate demonstrates versatility in antibiotic synthesis, highlighting the role of hydroxyethyl substituents in biological activity .
Thermal and Chemical Stability
- Methyl-substituted tetrazoles (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole ) exhibit higher thermal stability compared to thiol derivatives, which are prone to oxidation unless stabilized as salts .
Biological and Industrial Relevance The cyclohexylamine salt’s organic counterion may reduce toxicity concerns compared to inorganic salts, though cyclohexylamine itself requires careful handling . Derivatives like 1-cyclohexyl-5-[(2-phenoxyethyl)sulfanyl]-1H-tetrazole combine lipophilic and electron-rich motifs, suggesting utility in materials science or drug design .
Biological Activity
1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt (CAS No. 102853-44-1) is a compound of interest due to its diverse biological activities. Tetrazole derivatives are known for their potential in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article reviews the biological activity of this compound, emphasizing its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound consists of a tetrazole ring linked to a thiol group and cyclohexylamine. The presence of nitrogen atoms in the tetrazole ring contributes to its electron-deficient nature, enhancing its ability to form hydrogen bonds with biological targets.
Biological Activity Overview
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies indicate that tetrazole-based compounds possess significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Potential : Molecular docking studies have shown that this compound interacts effectively with key proteins involved in cancer progression, such as TP53 and NF-kappaB, indicating potential as an anticancer agent . Binding energies calculated during these studies suggest strong interactions that could inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Research has demonstrated that tetrazole derivatives can selectively inhibit COX-2 enzymes, which are implicated in inflammatory processes. This selectivity may reduce the risk of gastric ulceration commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for bacterial survival and cancer cell growth.
- Protein Binding : Its ability to bind with high affinity to proteins like TP53 suggests a role in modulating pathways involved in apoptosis and cell cycle regulation.
- Cell Signaling Modulation : By affecting signaling pathways, this compound may alter gene expression related to inflammation and cancer.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a comparative study involving various tetrazole derivatives, this compound demonstrated superior antimicrobial activity against Gram-positive bacteria compared to other compounds in its class. The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) assays to quantify efficacy .
Case Study: Cancer Cell Line Studies
In vitro studies on cancer cell lines revealed that this compound significantly reduces cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt?
Answer:
The synthesis of tetrazole-thiol derivatives typically involves nucleophilic substitution or condensation reactions. For example:
- Heterogeneous catalysis : Use PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C. React equimolar amounts of the tetrazole-thiol precursor (e.g., 1-Phenyl-1H-tetrazole-5-thiol) with cyclohexylamine hydrochloride under controlled stirring. Monitor reaction progress via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
- Salt formation : Neutralize 1-Phenyl-1H-tetrazole-5-thiol with cyclohexylamine in a polar aprotic solvent (e.g., ethanol) under nitrogen. Isolate the salt via vacuum filtration and characterize purity via melting point and NMR .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- 1H/13C NMR : Identify chemical shifts for the phenyl group (δ 7.2–7.8 ppm), tetrazole ring (δ 8.0–9.5 ppm), and cyclohexylamine protons (δ 1.4–2.1 ppm). Use CDCl₃ or DMSO-d₆ as solvents .
- IR spectroscopy : Confirm the thiol (-SH) stretch (2500–2600 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹). Absence of S-H peaks post-salt formation indicates deprotonation .
- X-ray crystallography : Resolve tautomeric forms (1H vs. 2H-tetrazole) and hydrogen-bonding patterns in the crystal lattice .
Basic: How does pH influence the stability of the tetrazole-thiol moiety?
Answer:
- Acidic conditions (pH < 5) : Protonation of the tetrazole ring stabilizes the thiol form but risks oxidation to disulfides.
- Neutral to alkaline conditions (pH 7–12) : Deprotonation of the thiol enhances solubility but may lead to tautomerization (1H ↔ 2H-tetrazole). Stability studies in PBS (pH 7.4) show >90% integrity over 24 hours .
- Mitigation : Store under inert gas (N₂/Ar) at 4°C to prevent oxidative degradation .
Advanced: What mechanistic insights explain the reactivity of the tetrazole-thiol group in nucleophilic reactions?
Answer:
- Nucleophilic thiolate : Deprotonation at pH > 8 generates a thiolate anion (S⁻), which participates in SN2 reactions with alkyl halides or Michael additions. Kinetic studies show second-order dependence on thiolate concentration .
- Tautomerization effects : The 1H-tetrazole form exhibits higher nucleophilicity than the 2H-tetrazole tautomer. DFT calculations reveal a tautomeric equilibrium energy barrier of ~15 kcal/mol, favoring the 1H form in polar solvents .
Advanced: How does the cyclohexylamine counterion modulate the compound’s physicochemical properties?
Answer:
- Solubility : Cyclohexylamine enhances lipophilicity, increasing logP by ~1.5 units compared to sodium salts. This improves membrane permeability in biological assays .
- Crystallinity : The bulky cyclohexyl group disrupts crystal packing, reducing melting points (mp 120–140°C) versus smaller cations (e.g., Na⁺ salts, mp >200°C) .
- Stability : Hydrogen bonding between the amine and tetrazole-N stabilizes the salt against hydrolysis. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days .
Advanced: How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
Answer:
- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies exchange broadening from tautomerization or rotameric equilibria. For example, coalescence temperatures >60°C may resolve split peaks .
- 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., cyclohexyl H vs. aromatic H) through through-space correlations. NOESY cross-peaks confirm spatial proximity between phenyl and tetrazole protons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
